molecular formula C18H12ClFN2S B11564447 6-(4-Chlorophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole

6-(4-Chlorophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B11564447
M. Wt: 342.8 g/mol
InChI Key: JVKOGYJKMCEJEQ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole typically involves the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1,3]thiazole
  • 6-(4-Chlorophenyl)-2-(4-bromobenzyl)imidazo[2,1-b][1,3]thiazole

Uniqueness

6-(4-Chlorophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazole is unique due to the presence of both 4-chlorophenyl and 4-fluorobenzyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C18H12ClFN2S

Molecular Weight

342.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C18H12ClFN2S/c19-14-5-3-13(4-6-14)17-11-22-10-16(23-18(22)21-17)9-12-1-7-15(20)8-2-12/h1-8,10-11H,9H2

InChI Key

JVKOGYJKMCEJEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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